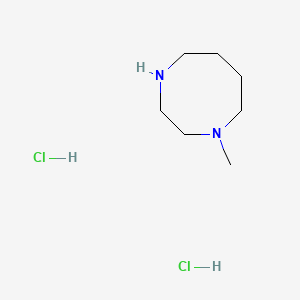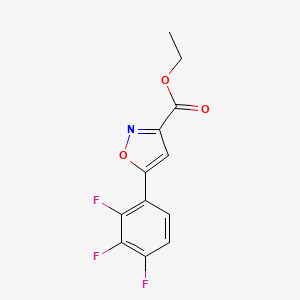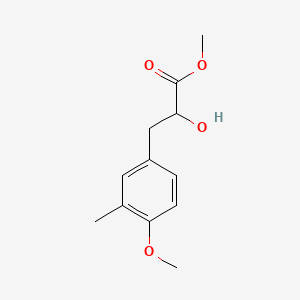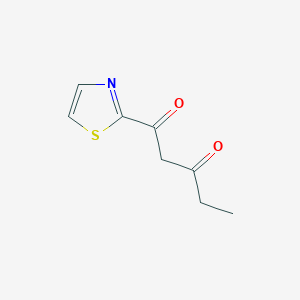![molecular formula C12H23NO5 B13474358 tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate](/img/structure/B13474358.png)
tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring with specific stereochemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate typically involves the protection of the amine group using tert-butyl carbamate. One common method involves the reaction of the corresponding amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the cyclohexyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine. Reducing agents like lithium aluminum hydride are typically used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid for deprotection of the tert-butyl group.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate is used as a protecting group for amines. Its stability under basic conditions and ease of removal under acidic conditions make it a valuable tool in multi-step synthesis .
Biology and Medicine: The compound has potential applications in drug development, particularly as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active amine, which can then exert its therapeutic effects. This strategy is used to improve the bioavailability and stability of certain drugs .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its role as a protecting group helps in the selective modification of complex molecules .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate involves the hydrolysis of the carbamate group to release the active amine. This process is typically catalyzed by enzymes such as esterases in the body. The released amine can then interact with its molecular targets, which may include receptors, enzymes, or other proteins, to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler analog used as a protecting group for amines.
tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate: Another carbamate derivative with different stereochemistry and functional groups.
Uniqueness: The uniqueness of tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to act as a prodrug and its stability under various conditions make it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C12H23NO5 |
|---|---|
Molekulargewicht |
261.31 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate |
InChI |
InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13-7-5-8(14)10(15)9(6-7)17-4/h7-10,14-15H,5-6H2,1-4H3,(H,13,16)/t7-,8-,9-,10-/m0/s1 |
InChI-Schlüssel |
VQAOVDJZXIAECS-XKNYDFJKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]([C@@H]([C@H](C1)OC)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(C(C(C1)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


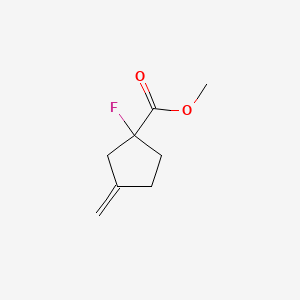
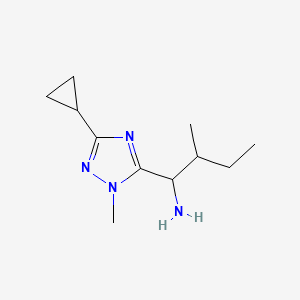
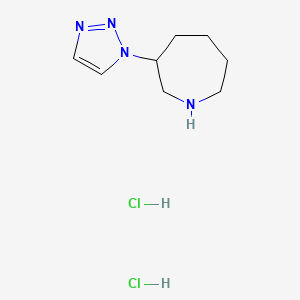
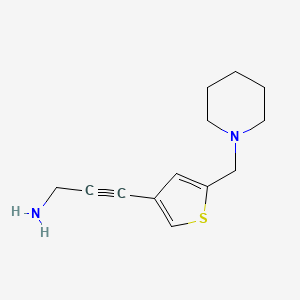
![1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13474301.png)
![[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride](/img/structure/B13474308.png)
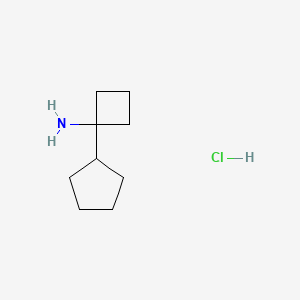
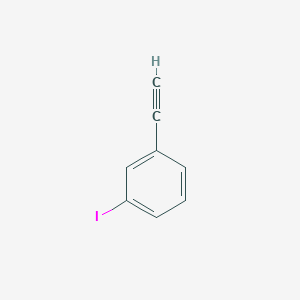
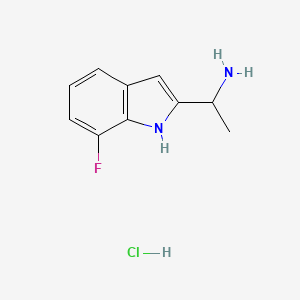
![4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride](/img/structure/B13474333.png)
